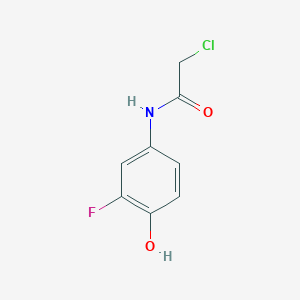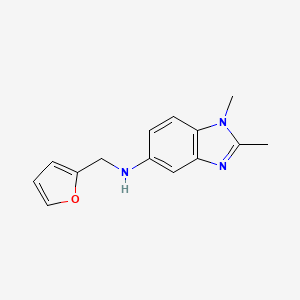
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide, commonly known as CHS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
CHS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CHS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CHS has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, CHS has been studied for its potential use as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of CHS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, CHS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CHS has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
CHS has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, CHS has been found to reduce inflammation, inhibit tumor growth, and have anti-viral effects. In agriculture, CHS has been shown to inhibit the growth of various fungal and bacterial pathogens. In materials science, CHS has been studied for its potential use in the synthesis of novel materials with unique properties.
实验室实验的优点和局限性
One advantage of using CHS in lab experiments is its relatively simple synthesis method, which allows for large-scale production. CHS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of CHS is its potential toxicity, which must be carefully considered when designing experiments.
未来方向
There are several future directions for the study of CHS. In medicine, further research is needed to fully understand the mechanism of action of CHS and its potential use in the treatment of various diseases. In agriculture, more studies are needed to determine the efficacy of CHS as an alternative to traditional pesticides. In materials science, further research is needed to explore the potential use of CHS as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, CHS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, stability under various conditions, and potential for use in medicine, agriculture, and materials science make it a promising area of research for future studies.
合成方法
CHS can be synthesized through a multistep process involving the reaction between 3-chloro-4-hydroxyaniline and cyclopropane sulfonic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting CHS compound is then purified using various techniques such as recrystallization and chromatography.
属性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-8-5-6(1-4-9(8)12)11-15(13,14)7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNLDOPDHIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
